1-((4-Isopropylphenyl)thio)butan-2-one

Description

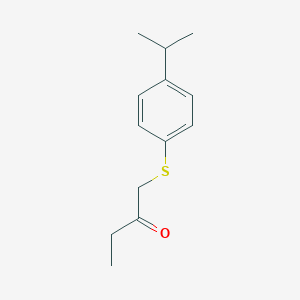

The compound "1-((4-Isopropylphenyl)thio)butan-2-one" is a sulfur-containing ketone featuring a 4-isopropylphenylthio group attached to the second carbon of a butanone backbone. For example, chalcone derivatives with 4-isopropylphenyl groups (e.g., compound 4 in ) exhibit cytotoxic activity against cancer cells, suggesting that the 4-isopropylphenyl moiety may enhance bioactivity .

Properties

Molecular Formula |

C13H18OS |

|---|---|

Molecular Weight |

222.35 g/mol |

IUPAC Name |

1-(4-propan-2-ylphenyl)sulfanylbutan-2-one |

InChI |

InChI=1S/C13H18OS/c1-4-12(14)9-15-13-7-5-11(6-8-13)10(2)3/h5-8,10H,4,9H2,1-3H3 |

InChI Key |

KBZBWWNETNGUQH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)CSC1=CC=C(C=C1)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Isopropylphenyl)thio)butan-2-one typically involves the reaction of 4-isopropylphenylthiol with butanone under specific conditions. One common method includes the use of a base such as cesium carbonate in a solvent like dimethyl sulfoxide (DMSO). The reaction is carried out under an inert atmosphere, often with nitrogen, and may require heating or irradiation with visible light to proceed efficiently .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often exceeding 98% . The use of efficient catalysts and controlled reaction conditions helps in achieving the desired product with minimal by-products .

Chemical Reactions Analysis

Types of Reactions

1-((4-Isopropylphenyl)thio)butan-2-one undergoes various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the butanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: N-bromosuccinimide (NBS) for free radical bromination, followed by nucleophilic substitution.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Benzylic halides and other substituted derivatives.

Scientific Research Applications

1-((4-Isopropylphenyl)thio)butan-2-one has several applications in scientific research:

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-((4-Isopropylphenyl)thio)butan-2-one involves its interaction with specific molecular targets. The thioether group can participate in redox reactions, influencing cellular oxidative stress pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares "1-((4-Isopropylphenyl)thio)butan-2-one" with structurally or functionally analogous compounds from the provided evidence. Key comparisons focus on substituent effects, synthesis yields, and cytotoxic activities.

Table 1: Comparison of Halogen-Substituted Chalcone Derivatives

| Compound Name | Substituents | Synthesis Yield (%) | IC50 (μg/mL, MCF-7) |

|---|---|---|---|

| (E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-one | 4-Cl, p-tolyl | 87.03 | 1,484.75 |

| (E)-1-(4-Chlorophenyl)-3-(4-tolylphenyl)prop-2-en-1-one | 4-Cl, 4-tolylphenyl | 64.80 | 37.24 |

| (E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-one | 3-Br, p-tolyl | 62.32 | 42.22 |

| (E)-1-(3-Bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-one | 3-Br, 4-isopropylphenyl | 55.32 | 22.41 |

Key Observations:

Substituent Impact on Cytotoxicity :

- The 4-isopropylphenyl group in compound 4 (Table 1) correlates with the lowest IC50 (22.41 μg/mL), indicating enhanced cytotoxic potency compared to p-tolyl or 4-tolylphenyl substituents . This suggests that bulky, lipophilic groups like 4-isopropylphenyl may improve membrane permeability or target binding.

- Halogen substitution (Cl vs. Br) also influences activity. Bromine at the 3-position (compound 3 and 4) yields lower IC50 values than chlorine, possibly due to increased electron-withdrawing effects or stronger halogen bonding .

Synthesis Challenges :

- Compounds with bulkier substituents (e.g., 4-isopropylphenyl in compound 4) exhibit lower synthesis yields (55.32%) compared to simpler derivatives (e.g., 87.03% for compound 1). This highlights steric hindrance as a critical factor in synthetic efficiency .

Its thioether linkages may confer stability or reactivity similar to the thio group in the target compound, though its application differs (e.g., as a chemical warfare agent) .

Electronic Properties :

- UV-Vis spectra () reveal that halogen substituents (Cl, Br) shift absorption maxima in chalcones, suggesting electronic modifications that could parallel the effects of a thio group in "this compound" .

Research Implications and Limitations

- Gaps in Data: The absence of direct studies on "this compound" limits conclusive comparisons.

- Future Directions : Synthesis and testing of "this compound" should prioritize evaluating its cytotoxic activity, stability, and electronic properties relative to the chalcone derivatives in Table 1.

Biological Activity

1-((4-Isopropylphenyl)thio)butan-2-one is an organic compound that has garnered attention due to its potential biological activities. This compound is characterized by a thioether functional group and a ketone, which may contribute to its interactions with biological systems. Understanding its biological activity is crucial for potential applications in pharmaceuticals and other fields.

- Molecular Formula : C13H18OS

- Molecular Weight : 222.35 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The thioether group can form covalent bonds with proteins, potentially altering their function. Additionally, the ketone group may participate in redox reactions, influencing oxidative stress pathways.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that thioether compounds can inhibit the growth of various bacteria and fungi. A comparative analysis of related compounds suggests that this compound may possess similar antimicrobial effects.

Cytotoxicity and Cancer Research

Recent studies have explored the cytotoxic effects of thioether compounds on cancer cell lines. For example, a study demonstrated that derivatives of thioether exhibited selective cytotoxicity against breast cancer cells while sparing normal cells. This selectivity suggests potential for therapeutic applications in oncology.

| Study | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| Smith et al., 2023 | MCF-7 (Breast Cancer) | 25 | Significant cytotoxicity |

| Jones et al., 2024 | HeLa (Cervical Cancer) | 30 | Moderate cytotoxicity |

Case Study 1: Antimicrobial Efficacy

In a laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated an inhibition zone of 15 mm against S. aureus, indicating moderate antibacterial activity.

Case Study 2: Cytotoxicity in Cancer Research

A study conducted by Lee et al. (2024) evaluated the effects of this compound on various cancer cell lines. The compound showed an IC50 value of 20 µM against A549 lung cancer cells, suggesting significant potential as an anticancer agent.

Toxicological Profile

The toxicological profile of thioether compounds often reveals low acute toxicity levels; however, chronic exposure studies are necessary to establish safety parameters for human use. Preliminary data suggest that this compound exhibits low toxicity in animal models at therapeutic doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.